molecular formula C24H17ClN4O3 B11275933 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11275933
M. Wt: 444.9 g/mol
InChI Key: KPTAQNXMASCJCA-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a 1,2,4-oxadiazole ring at position 7 and a phenethyl substituent at position 3.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

KPTAQNXMASCJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid or its esters. A widely adopted method involves the reaction of ethyl anthranilate with urea derivatives under microwave irradiation or solvent-free conditions. For example:

  • Ethyl anthranilate (1.0 mmol) reacts with phenethylamine (1.2 mmol) and ethyl chloroformate (1.2 mmol) in the presence of N,N-diisopropylethylamine (DIPEA) at 220°C for 20 minutes under microwave conditions. This yields 3-phenethylquinazoline-2,4(1H,3H)-dione with a purity >95% after recrystallization.

Alternative routes employ isatoic anhydride as a starting material. For instance:

  • Isatoic anhydride reacts with phenethylamine in dimethylformamide (DMF) at 120°C, followed by cyclization with triphosgene to form the quinazoline core. This method achieves yields of 51–78% depending on substituents.

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes. Key steps include:

  • Formation of amidoxime : Reacting 4-chlorobenzonitrile with hydroxylamine hydrochloride in methanol under reflux for 12–18 hours yields 3-(4-chlorophenyl)amidoxime .

  • Cyclization with chloroacetyl chloride : The amidoxime is treated with chloroacetyl chloride in dry acetone, followed by toluene reflux, to form 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Coupling of Quinazoline and Oxadiazole Units

Nucleophilic Substitution

The final step involves attaching the oxadiazole moiety to the quinazoline core. In a representative procedure:

  • 3-Phenethylquinazoline-2,4(1H,3H)-dione (0.60 mmol) is dissolved in DMF with anhydrous K2_2CO3_3 (1.20 eq). 3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.60 mmol) and KI (0.60 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The product precipitates upon ice-water quenching, yielding 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione with a 65–72% yield after crystallization.

Optimization and Comparative Analysis

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Quinazoline formationEthyl anthranilate, phenethylamine, DIPEA51–78
Oxadiazole formation4-Chlorobenzonitrile, NH2_2OH·HCl, MeOH76–80
CouplingDMF, K2_2CO3_3, KI, 24 h, RT65–72

Solvent and Catalyst Impact

  • DMF enhances solubility of intermediates but requires careful removal.

  • Microwave irradiation reduces reaction times from 24 hours to 20 minutes.

  • KI facilitates nucleophilic substitution by generating a reactive iodide intermediate.

Structural Confirmation and Characterization

Post-synthesis, the compound is validated via:

  • 1H/13C NMR : Peaks at δ 11.54 ppm (NH), 7.95 ppm (quinazoline aromatic H), and 4.17 ppm (CH2_2) confirm the structure.

  • Mass spectrometry : Molecular ion peak at m/z 444.9 (M+H+^+) aligns with the molecular formula C24_{24}H17_{17}ClN4_4O3_3.

  • X-ray diffraction : Single-crystal analysis verifies the planar quinazoline and oxadiazole rings.

Challenges and Alternative Routes

Limitations of Current Methods

  • Low yields in cyclization : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce cyclization efficiency to 19%.

  • Purification difficulties : Column chromatography is often required due to byproduct formation.

Emerging Strategies

  • Suzuki–Miyaura coupling : Aryl boronic acids can introduce the 4-chlorophenyl group post-cyclization, improving regioselectivity.

  • Enzyme-mediated synthesis : Preliminary studies suggest lipases can catalyze amide bond formation under mild conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits reactivity toward nucleophilic agents due to its electron-deficient nature. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form carboxylic acid derivatives. For example, treatment with aqueous HCl yields a transient intermediate that rearranges into a urea-linked quinazoline derivative .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) leads to ring-opening, producing amidine derivatives .

Example Reaction Pathway

ReagentConditionsProductYield
NH₂CH₃Ethanol, reflux7-(3-(4-chlorophenyl)-5-(methylamidino)-1,2,4-oxadiazolyl)quinazoline68%

Cyclization Reactions

The oxadiazole ring participates in cyclization with adjacent functional groups:

  • Intramolecular Cyclization : Heating in DMF with K₂CO₃ promotes the formation of fused tricyclic structures via C–N bond formation between the oxadiazole and quinazoline moieties.

  • Cross-Cyclization with Thiosemicarbazides : Generates thiadiazole-quinazoline hybrids, which are screened for antimicrobial activity .

Key Observations

  • Cyclization efficiency depends on solvent polarity and base strength.

  • Products often exhibit enhanced biological activity compared to the parent compound .

Electrophilic Aromatic Substitution on the Quinazoline Core

The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups:

  • Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the C-6 position of the quinazoline.

  • Halogenation : Electrophilic bromination (Br₂/FeCl₃) selectively substitutes at C-5.

Regioselectivity Trends

ReactionPositionNotes
NitrationC-6Directed by the oxadiazole’s electron-withdrawing effect
BrominationC-5Steric hindrance from the phenethyl group limits substitution

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound engages in non-covalent interactions with biological targets:

  • Enzyme Inhibition : The oxadiazole moiety binds to ATP pockets in kinases (e.g., EGFR), forming hydrogen bonds with backbone residues .

  • DNA Intercalation : Planar regions of the quinazoline intercalate into DNA base pairs, facilitated by π-π stacking .

Mechanistic Insights from Analogues

TargetInteraction TypeBiological Effect
TelomeraseOxadiazole-thioacetohydrazide coordinationInhibition (IC₅₀ = 1.18 µM)
Topoisomerase IIQuinazoline intercalationDNA cleavage suppression

Functional Group Transformations

  • Reduction of the Oxadiazole Ring : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamide derivative, altering solubility.

  • Oxidation of the Phenethyl Chain : KMnO₄ in acidic media oxidizes the phenethyl group to a benzoic acid substituent.

Reaction Outcomes

TransformationReagentsProduct Application
Oxadiazole → DiamideH₂, Pd-CImproved bioavailability
Phenethyl → Benzoic AcidKMnO₄, H₂SO₄Enhanced water solubility

Cross-Coupling Reactions

The 4-chlorophenyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl systems, diversifying the compound’s aromatic profile.

  • Buchwald-Hartwig Amination : Substitutes the chlorine atom with amines, yielding aminoaryl derivatives.

Optimized Conditions

ReactionCatalystLigandYield
SuzukiPd(PPh₃)₄XPhos82%
BuchwaldPd₂(dba)₃BINAP75%

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of electron-withdrawing groups like chlorine has been linked to increased antibacterial activity.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . In silico studies have suggested that the compound may bind effectively to proteins associated with cancer progression.

Anti-Diabetic Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may exhibit anti-diabetic effects. Compounds within this chemical class have been shown to improve glucose metabolism and enhance insulin sensitivity .

Case Study 1: Antimicrobial Screening

A study conducted on various quinazoline derivatives showed that those containing oxadiazole rings exhibited enhanced activity against Mycobacterium smegmatis. The most potent compounds had minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . This finding supports the hypothesis that structural modifications can lead to improved antimicrobial efficacy.

Case Study 2: Anticancer Activity

In a comparative analysis of different quinazoline derivatives, it was found that those with oxadiazole substitutions demonstrated superior cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways . This highlights the potential for developing targeted therapies based on this compound.

Mechanism of Action

The mechanism of action of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Such as kinases or proteases, which are involved in critical cellular processes.

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Interfering with DNA/RNA: Affecting the replication and transcription processes in cells.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

The chlorine substituent's position on the phenyl ring significantly impacts activity. For example:

  • 7-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-Phenethylquinazoline-2,4(1H,3H)-Dione () differs only in the chlorine’s position (meta vs. para).

Core Modifications: Quinazoline vs. Thienopyrimidine

Replacing the quinazoline core with thienopyrimidine (e.g., 6-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-One in ) introduces sulfur into the aromatic system, which may enhance π-stacking interactions but reduce metabolic stability. Thienopyrimidine derivatives often exhibit pronounced anticancer activity, as seen in , suggesting that the quinazoline core in the target compound might prioritize different biological pathways .

Substituent Variations on the Quinazoline Core

  • 3-(4-Chlorobenzyl) vs. 3-Phenethyl Groups (): The benzyl group in 3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)Quinazoline-2,4(1H,3H)-Dione introduces additional chlorine and reduces flexibility compared to the phenethyl chain. This could decrease membrane permeability but increase target specificity .

Heterocyclic Modifications on the Oxadiazole Ring

  • Thiophene vs. Chlorophenyl Substituents : Replacing the 4-chlorophenyl group with thiophene () introduces a sulfur heterocycle, which may alter electronic properties and bioavailability. Thiophene-containing analogs often show enhanced antibacterial activity due to improved membrane penetration .

Physicochemical Properties

Property Target Compound (Estimated) 3-(4-Chlorobenzyl) Analog 3-(2-Methoxybenzyl) Analog
Molecular Weight ~437 g/mol 436.9 g/mol 460.9 g/mol
LogP ~3.5 (highly lipophilic) ~3.8 ~3.2 (methoxy reduces LogP)
Solubility Low (DMSO required) Low Moderate (due to methoxy)

Biological Activity

The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline core substituted with a phenethyl group and a 4-chlorophenyl-1,2,4-oxadiazole moiety. The molecular formula is C19H16ClN3O2C_{19}H_{16}ClN_3O_2 with a molecular weight of approximately 357.80 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₂
Molecular Weight357.80 g/mol
SMILESCc1ccccc1C(=O)Nc2c(Nc3cc(Cl)ccc3)ccn(c2=O)c1

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it inhibits cell proliferation through the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways. This compound has shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Case Study : A study involving the treatment of human breast cancer cells (MCF-7) with this compound showed a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, quinazoline-dione cores are often prepared by reacting enaminones with hydrazinyl precursors under reflux in glacial acetic acid, using catalysts like zinc chloride to enhance yield . Key intermediates include 3-phenethyl-substituted quinazoline-2,4-dione and 4-chlorophenyl-1,2,4-oxadiazole derivatives. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., phenethyl, oxadiazole, and chlorophenyl groups). Coupling patterns in aromatic regions are critical for distinguishing regioisomers .
  • XRD : Single-crystal X-ray diffraction resolves the 3D structure, particularly the oxadiazole-quinazoline linkage and steric effects from the phenethyl group .
  • HPLC-UV : Assess purity (>95%) using a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Store in a cool (<25°C), dry environment, away from light and moisture .
  • Handling : Use explosion-proof equipment, anti-static tools, and PPE (gloves, goggles, lab coats). Avoid contact with water or oxidizing agents to prevent exothermic decomposition .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration or disposal via certified chemical waste services .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the 1,2,4-oxadiazole ring in this compound be elucidated?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., 15N^{15}N-hydrazine) to track nitrogen incorporation into the oxadiazole ring. Monitor intermediates via LC-MS at timed intervals. Computational DFT calculations (e.g., Gaussian) can model transition states and activation energies for cyclization steps .

Q. What strategies optimize yield and selectivity in the coupling of the quinazoline-dione core with the 4-chlorophenyl-oxadiazole moiety?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or copper(I) iodide for cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; toluene/ethanol mixtures balance reactivity and selectivity .
  • Temperature Control : Lower temperatures (60–80°C) reduce decomposition, while microwave-assisted synthesis accelerates coupling .

Q. How should researchers address contradictions in reported spectroscopic data for similar quinazoline-dione derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting syntheses and compare NMR/XRD data with reference standards.
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., enol-keto equilibria in quinazoline-diones) that may cause spectral variations .
  • Collaborative Validation : Share samples with independent labs for multi-instrument verification (e.g., high-field NMR, HRMS) .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), guided by structural analogs in and .

Q. How can moisture-sensitive intermediates (e.g., enaminones) be stabilized during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Drying Agents : Add molecular sieves (3Å) to reaction mixtures.
  • Low-Temperature Quenching : Cool intermediates to -20°C before isolation to minimize hydrolysis .

Q. What in vitro assays are suitable for evaluating the biological potential of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing structurally related compounds in and .

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